molecular formula C34H47ClN2O11 B12770832 Bexagliflozin diproline CAS No. 1118567-48-8

Bexagliflozin diproline

Cat. No.: B12770832
CAS No.: 1118567-48-8
M. Wt: 695.2 g/mol
InChI Key: DAQOCDWUCJBXEI-GUJHQGHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bexagliflozin diproline is a compound derived from bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Bexagliflozin is primarily used to improve glycemic control in adults with type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion and lowering blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bexagliflozin involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of a six-membered ring with one oxygen atom, followed by the attachment of various functional groups . The process involves several reaction conditions, including the use of aromatic hydrocarbons for purification .

Industrial Production Methods

Industrial production of bexagliflozin diproline involves optimizing the synthetic route to achieve high yield and purity. The process includes the conversion of bexagliflozin to its diproline complex, followed by purification using aromatic hydrocarbons .

Chemical Reactions Analysis

Types of Reactions

Bexagliflozin diproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

Properties

CAS No.

1118567-48-8

Molecular Formula

C34H47ClN2O11

Molecular Weight

695.2 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H29ClO7.2C5H9NO2/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18;2*7-5(8)4-2-1-3-6-4/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2;2*4,6H,1-3H2,(H,7,8)/t20-,21-,22+,23-,24+;2*4-/m100/s1

InChI Key

DAQOCDWUCJBXEI-GUJHQGHLSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Canonical SMILES

C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O.C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Origin of Product

United States

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